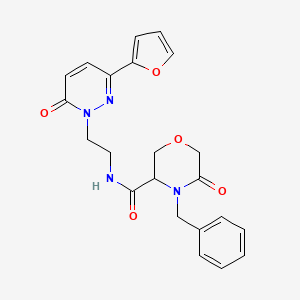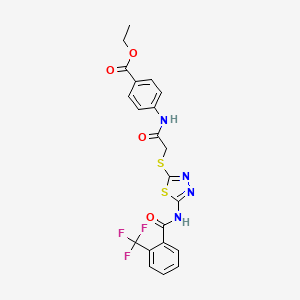![molecular formula C11H8FNOS B2854437 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 1247418-31-0](/img/structure/B2854437.png)
1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one is a compound that features a thiazole ring substituted with a 3-fluorophenyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the fluorophenyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction rates .
Analyse Chemischer Reaktionen
1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the biological activity of the thiazole ring.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, which can lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to more potent biological effects . Pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one include other thiazole derivatives such as:
1-(2,6-Dichloro-3-fluorophenyl)ethanone: This compound has similar structural features but with different substituents on the phenyl ring, leading to variations in biological activity.
1-(4-Methyl-2-phenylthiazol-5-yl)ethanone: This derivative has a methyl group instead of a fluorine atom, which can affect its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs .
Eigenschaften
IUPAC Name |
1-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNOS/c1-7(14)10-6-13-11(15-10)8-3-2-4-9(12)5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGBTEYIRGDOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide](/img/structure/B2854356.png)

![1-(4-methoxybenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2854358.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2854362.png)

![3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide](/img/structure/B2854367.png)




![3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid](/img/structure/B2854375.png)
![ethyl 2-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)acetate](/img/structure/B2854376.png)

